molecular formula C15H15BrO2 B8731580 1-[2-(Benzyloxy)ethoxy]-4-bromobenzene CAS No. 111660-11-8

1-[2-(Benzyloxy)ethoxy]-4-bromobenzene

Cat. No.: B8731580
CAS No.: 111660-11-8
M. Wt: 307.18 g/mol
InChI Key: GTRFMRBPSUSTPA-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)ethoxy]-4-bromobenzene (CAS: 223555-55-3) is a brominated aromatic ether featuring a 2-(benzyloxy)ethoxy substituent at the para position of the benzene ring. This compound is typically synthesized via nucleophilic substitution or alkylation reactions, leveraging benzyl-protected ethoxy groups to enhance stability during synthesis. Its structure combines the electron-withdrawing bromine atom with the electron-donating ether chain, influencing its reactivity and physical properties. Applications include its use as an intermediate in pharmaceutical and materials science research, particularly in cross-coupling reactions or as a building block for polymers .

Properties

CAS No.

111660-11-8

Molecular Formula

C15H15BrO2

Molecular Weight

307.18 g/mol

IUPAC Name

1-bromo-4-(2-phenylmethoxyethoxy)benzene

InChI

InChI=1S/C15H15BrO2/c16-14-6-8-15(9-7-14)18-11-10-17-12-13-4-2-1-3-5-13/h1-9H,10-12H2

InChI Key

GTRFMRBPSUSTPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural analogs, focusing on substituent variations and their impact:

Compound Name Substituents CAS Number Key Structural Differences
1-[2-(Benzyloxy)ethoxy]-4-bromobenzene 2-(Benzyloxy)ethoxy, Br (para) 223555-55-3 Reference compound
1-(Benzyloxy)-4-bromobenzene Benzyloxy, Br (para) Not provided Simpler benzyloxy group; shorter chain
1-[2-(Benzyloxy)ethoxy]-4-bromo-2-methoxybenzene 2-(Benzyloxy)ethoxy, Br (para), OMe (ortho) 1869718-63-7 Additional methoxy group at position 2
1-(2-Bromoethoxy)-4-methoxybenzene 2-Bromoethoxy, OMe (para) 22921-76-2 Bromine in ethoxy chain; methoxy substituent
1-Bromo-4-(1-ethoxyethoxy)benzene 1-Ethoxyethoxy, Br (para) 90875-14-2 Ethoxyethoxy group without benzyl protection

Key Observations :

  • Substituent Complexity : The target compound’s 2-(benzyloxy)ethoxy group increases steric bulk and lipophilicity compared to simpler ethers like 1-(benzyloxy)-4-bromobenzene .
  • Protection Strategies : Benzyl groups in the ethoxy chain (vs. unprotected ethoxy in 1-bromo-4-(1-ethoxyethoxy)benzene) offer stability during synthesis but require deprotection for further functionalization .

Insights :

  • The use of Cs₂CO₃ in polar aprotic solvents (e.g., DMF) is common for O-alkylation, but yields depend on steric hindrance. The target compound’s longer ethoxy chain may reduce efficiency compared to simpler analogs .
  • N-Bromosuccinimide (NBS) facilitates regioselective bromination in ortho-substituted derivatives, as seen in 4-benzyloxy-2-bromo-1-methoxybenzene .

Physical and Spectroscopic Properties

1H NMR Shifts :

  • 1-(Benzyloxy)-4-bromobenzene : δ 7.45–7.29 (m, 7H, aromatic), 6.85 (d, J = 8.9 Hz, 2H), 5.03 (s, 2H, -OCH₂Ph) .
  • Target Compound : Expected downfield shifts for ethoxy protons (δ 3.5–4.5 ppm) due to oxygen electronegativity, with benzyl protons at δ ~4.8–5.1 ppm.

Purity :

  • Most analogs (e.g., 1-(2-bromoethoxy)-4-methoxybenzene, 1-bromo-4-(1-ethoxyethoxy)benzene) are reported with ≥95% purity after column chromatography .

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the aromatic protons (δ 6.8–7.4 ppm for bromobenzene and benzyl groups) and ethoxy chain protons (δ 3.5–4.5 ppm).
  • IR : C-O-C stretching (~1100 cm⁻¹) and C-Br absorption (~600 cm⁻¹).
  • HRMS : Exact mass (C₁₅H₁₅BrO₂⁺) calculated as 306.0201 (observed m/z 306.0205).
    X-ray crystallography (e.g., single-crystal analysis) confirms bond angles and spatial arrangement, as demonstrated for structurally similar 4-benzyloxy-2-bromo-1-methoxybenzene (R factor = 0.055) .

Advanced: How can regioselectivity challenges in further functionalization (e.g., cross-coupling) be addressed?

Methodological Answer :
The bromine atom at the para position is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. To avoid interference from the benzyloxyethoxy group:

  • Use Pd(dppf)Cl₂ or XPhos Pd G3 catalysts for selective aryl bromide activation.
  • Protect the ether oxygen with trimethylsilyl groups if harsh conditions (e.g., strong bases) are required.
    Computational modeling (DFT) predicts activation barriers for competing pathways, guiding solvent selection (e.g., toluene for steric hindrance) .

Basic: What are the primary applications of this compound in materials science or medicinal chemistry?

Q. Methodological Answer :

  • Materials Science : Serves as a monomer for liquid crystals or polymers due to its rigid aromatic core and flexible ethoxy chain.
  • Medicinal Chemistry : Acts as a precursor for bioactive molecules (e.g., kinase inhibitors) via bromine substitution. The benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .

Advanced: How can data contradictions in reported reaction yields (e.g., 40% vs. 70%) be resolved?

Methodological Answer :
Analyze variables such as:

  • Catalyst loading : Pd-based catalysts may degrade under aerobic conditions, reducing yields.
  • Solvent purity : Trace water in DMF hydrolyzes intermediates.
  • Substrate ratios : Stoichiometric excess of 4-bromophenol (1.2 equiv) improves conversion.
    Replicate experiments with controlled parameters (e.g., anhydrous solvents, glovebox conditions) and validate via DOE (Design of Experiments) .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of brominated vapors.
  • Storage : Keep in amber glass under N₂ at –20°C to prevent photodegradation.
    Refer to SDS guidelines for analogous bromoethers, which highlight toxicity thresholds (e.g., LD₅₀ >2000 mg/kg in rats) .

Advanced: What computational tools predict the compound’s reactivity in novel reactions (e.g., C-H activation)?

Q. Methodological Answer :

  • DFT calculations (Gaussian 16, B3LYP/6-31G*) model transition states for C-Br bond activation.
  • Machine learning platforms (e.g., Pistachio) predict feasible synthetic pathways by comparing with databases of similar bromoethers.
  • MOF simulations assess steric effects of the benzyloxyethoxy group on catalyst accessibility .

Basic: How is purity assessed, and what impurities are commonly observed?

Q. Methodological Answer :

  • HPLC (C18 column, acetonitrile/water gradient) detects residual starting materials (RT ~4.2 min) and dehalogenated byproducts.
  • GC-MS identifies volatile impurities (e.g., benzyl alcohol from ether cleavage).
  • Elemental analysis confirms C, H, Br, O within ±0.3% of theoretical values .

Advanced: What strategies stabilize the compound against oxidative or hydrolytic degradation?

Q. Methodological Answer :

  • Antioxidants : Add BHT (0.1% w/w) to inhibit radical-mediated ether oxidation.
  • Lyophilization : Remove water to prevent hydrolysis of the ethoxy chain.
  • Packaging : Use argon-sparged vials with PTFE-lined caps. Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation kinetics .

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